REACTION_CXSMILES
|
C(O[C:4]([C:6]1[N:11]2[C:12]([C:15](=[O:20])C(Cl)(Cl)Cl)=[CH:13][N:14]=[C:10]2[CH:9]=[CH:8][CH:7]=1)=[O:5])C.[NH3:21]>C(#N)C>[N:14]1[CH:13]=[C:12]2[N:11]3[C:6](=[CH:7][CH:8]=[CH:9][C:10]=13)[C:4](=[O:5])[NH:21][C:15]2=[O:20]
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Name
|
|
Quantity
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2.64 g
|
Type
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reactant
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Smiles
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C(C)OC(=O)C1=CC=CC=2N1C(=CN2)C(C(Cl)(Cl)Cl)=O
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Name
|
|
Quantity
|
2.5 mL
|
Type
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reactant
|
Smiles
|
N
|
Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred for 5 hours at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting crystals were collected by filtration
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Type
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WASH
|
Details
|
washed with acetonitrile
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
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Smiles
|
N=1C=C2C(NC(C3=CC=CC1N23)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 393 mg | |
YIELD: PERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |